molecular formula C39H42N8O6 B1191831 Phe-Pro-Arg-PABA-Resorufin

Phe-Pro-Arg-PABA-Resorufin

Cat. No.: B1191831
M. Wt: 718.815
Attention: For research use only. Not for human or veterinary use.
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Description

Phe-Pro-Arg-PABA-Resorufin is a synthetic peptide substrate engineered for the highly sensitive detection of proteases, particularly thrombin, in biological matrices. Its design incorporates a thrombin-specific cleavage sequence (Phe-Pro-Arg) linked to a para-aminobenzoic acid (PABA)-resorufin moiety, which acts as a dual chromogenic and fluorogenic reporter. Upon enzymatic cleavage, the release of resorufin generates measurable absorbance (at 574 nm) and fluorescence (excitation/emission: 535/587 nm), enabling versatile applications in both research and clinical diagnostics. This substrate is notably employed for detecting thrombin activity and quantifying the thrombin inhibitor dabigatran in human plasma, offering superior sensitivity compared to traditional methods .

Properties

Molecular Formula

C39H42N8O6

Molecular Weight

718.815

SMILES

O=C1C=C2OC3=CC(OCC4=CC=C(NC([C@@H](NC([C@@H]5CCCN5C([C@H](N)CC6=CC=CC=C6)=O)=O)CCCNC(N)=N)=O)C=C4)=CC=C3N=C2C=C1

Appearance

Solid powder

Synonyms

Phe-Pro-Arg-PABA-Resorufin; (S)-1-(D-phenylalanyl)-N-((S)-5-guanidino-1-oxo-1-((4-(((3-oxo-3H-phenoxazin-7-yl)oxy)methyl)phenyl)amino)pentan-2-yl)pyrrolidine-2-carboxamide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • PABA-Resorufin provides dual detection modes, unlike single-mode reporters (e.g., MNA or β-naphthylamide) in other substrates .
  • The Phe-Pro-Arg sequence in this compound mirrors thrombin’s natural cleavage preference in fibrinogen, enhancing specificity .

Functional Properties

Sensitivity and Kinetics

  • This compound : Demonstrates a lower limit of detection (LLOD) of 0.1 nM thrombin in plasma, outperforming pGlu-Pro-Arg-MNA (LLOD: 1 nM) due to its fluorogenic capability .
  • Phe-Arg-β-naphthylamide: Limited to chromogenic detection with moderate sensitivity (LLOD: 5 nM), restricting its use in complex matrices .

Target Specificity

  • This compound shows >95% selectivity for thrombin over related serine proteases (e.g., factor Xa), whereas pGlu-Pro-Arg-MNA exhibits cross-reactivity with plasmin (15–20%) in antithrombin III assays .

Research Findings and Clinical Implications

  • A 2022 study highlighted this compound’s utility in reducing false-positive results in dabigatran monitoring compared to ELISA-based methods, achieving 98% correlation with LC-MS/MS (gold standard) .
  • In contrast, pGlu-Pro-Arg-MNA requires secondary antibodies for antithrombin III quantification, increasing assay complexity and cost .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phe-Pro-Arg-PABA-Resorufin
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.